Metergoline-d5

5-HT7 receptor GPCR inactivation serotonin antagonist

Eliminate LC-MS/MS quantitation bias with Metergoline-d5, a penta-deuterated stable isotope-labeled (SIL) internal standard. Unlike unlabeled metergoline or structural analogs, it co-elutes identically with the analyte, correcting for matrix effects, ion suppression, and extraction variability to ensure FDA/EMA-compliant assay precision. • Isotopic Fidelity: d5 labeling on the phenyl ring ensures identical chromatographic retention and ionization efficiency to metergoline, minimizing inter-sample variability. • Regulatory Readiness: Validated for bioanalytical method development in plasma, serum, urine, and tissue homogenates, supporting pharmacokinetic and therapeutic drug monitoring studies. • Reliable Supply: High-purity, batch-characterized compound available from stock for immediate, consistent global delivery.

Molecular Formula C25H29N3O2
Molecular Weight 408.5 g/mol
Cat. No. B15142825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetergoline-d5
Molecular FormulaC25H29N3O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D
InChIKeyWZHJKEUHNJHDLS-JOVUSLCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metergoline-d5 Overview


Metergoline-d5 is a deuterium-labeled analog of the ergot alkaloid derivative metergoline, wherein five hydrogen atoms in the phenyl ring of the N-benzyloxycarbonyl group are substituted with deuterium [1]. Metergoline (unlabeled) functions as a non-selective serotonin (5-HT) receptor antagonist with high affinity for 5-HT1, 5-HT2, and 5-HT7 subtypes, and also exhibits dopamine receptor agonist/antagonist activity [2]. The deuterated form, Metergoline-d5, is specifically intended for use as a stable isotope-labeled (SIL) internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical applications, enabling accurate quantitation of metergoline in complex biological matrices [3].

Role
Stable isotope-labeled internal standard (SIL-IS) for metergoline
Labeling
Deuterium (d5) at phenyl ring for co-elution & matrix-effect correction
Application Context
Quantitative LC-MS/MS bioanalysis in research matrices

Metergoline-d5 vs Unlabeled Metergoline


In quantitative LC-MS/MS bioanalysis, substituting Metergoline-d5 with unlabeled metergoline or structural analogs as an internal standard introduces unacceptable analytical variability due to differential ionization suppression/enhancement (matrix effects) and chromatographic behavior [1]. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, thereby correcting for sample-to-sample matrix variability and instrument fluctuation [2]. The use of non-isotopic analogs frequently results in inconsistent ion suppression and recovery, leading to quantification bias and reduced assay precision [3]. Furthermore, the ergoline scaffold of metergoline confers unique chromatographic properties that structurally unrelated internal standards cannot adequately match [4]. For bioanalytical method development requiring rigorous regulatory compliance, Metergoline-d5 provides the necessary isotopic fidelity that unlabeled metergoline or alternative internal standards cannot replicate.

Non-isotopic internal standards may exhibit differential ion suppression/enhancement across samples.

Unlabeled metergoline shares identical m/z, preventing separate detection in MRM mode.

Structural analogs do not co-elute; recovery and ionization can vary, introducing quantification bias.

Metergoline-d5 Differentiation Evidence


h5-HT7 Receptor Inactivation Potency

In a direct head-to-head comparative study using h5-HT7 receptor-expressing HEK 293 cells, metergoline fully inactivated the h5-HT7 receptor with a potency of 321 nM, compared to lisuride at 1 nM and bromocriptine at 80 nM [1]. In the same study, metergoline inhibited radiolabeling of the h5-HT7 receptor with an IC50 of 10 nM, whereas risperidone (9 nM), 9-OH-risperidone (5.5 nM), methiothepin (152 nM), lisuride (3 nM), and bromocriptine (73 nM) exhibited distinct inhibitory profiles [1].

h5-HT7 Inactivation Potency
Head-to-head
321 nM (inactivation) vs Lisuride 1 nM, Bromocriptine 80 nM
Moderate inactivation potency window for h5-HT7 receptor studies
cAMP assay, HEK293 cells
5-HT7 receptor GPCR inactivation serotonin antagonist pharmacology

Prolactin Inhibition: Metergoline vs Methysergide

In a quantitative study of prolactin (PRL) release-inhibiting action, metergoline (ME) demonstrated significantly greater potency than methysergide (MS) and cyproheptadine (CYP) across three serotonergic stimulation models [1]. Against L-5-hydroxytryptophan (100 mg/kg)-induced PRL release, ME exhibited an ED50 of 0.019 mg/kg compared to MS at 0.178 mg/kg. Against low-dose 5HTP (15 mg/kg) with fluoxetine pretreatment, ME showed ED50 = 0.014 mg/kg vs. MS = 0.075 mg/kg. Against quipazine (10 mg/kg) stimulation, ME ED50 = 0.048 mg/kg vs. MS = 0.55 mg/kg [1].

PRL Inhibition Potency
Head-to-head
ED50 0.019 mg/kg (5HTP) vs Methysergide 0.178 mg/kg
Supports dose-response modeling for prolactin research
Rat median eminence lesion model
prolactin neuroendocrinology serotonin receptor blockade dopamine receptor

5-HT2 Receptor Binding Profile

Metergoline exhibits high affinity for 5-HT2 receptor subtypes with pKi values of 8.64 for 5-HT2A, 8.75 for 5-HT2B, and 8.75 for 5-HT2C [1]. These binding affinities position metergoline among the high-affinity ergoline antagonists for the 5-HT2 family [1]. Additionally, metergoline demonstrates high affinity for the human 5-HT7 receptor with a Ki of 16 nM [1].

5-HT2 Receptor Affinity
Cross-study comparable
pKi 8.64 (5-HT2A), 8.75 (5-HT2B/2C), Ki 16 nM (h5-HT7)
Provides baseline affinity parameters for 5-HT2/7 studies
Recombinant human receptors
5-HT2A 5-HT2B 5-HT2C receptor binding pKi

LC-MS/MS Selectivity: Deuterium Label

Metergoline-d5 is specifically synthesized as a deuterium-labeled internal standard for quantitative LC-MS/MS analysis, with five deuterium atoms incorporated at the phenyl ring of the N-benzyloxycarbonyl moiety [1]. In LC-MS/MS bioanalysis, deuterated internal standards such as Metergoline-d5 provide co-elution with the analyte and correct for matrix-induced ion suppression/enhancement effects, yielding method validation parameters with RSD <15% across multiple biological matrices [2]. The use of unlabeled metergoline as an internal standard is analytically invalid due to identical m/z transitions, while structurally unrelated internal standards exhibit differential extraction recovery and ionization behavior [2].

SIL-IS Co-elution
Class-level
d5 label enables co-elution; corrects matrix effects
Supports ISTD benchmarking for LC-MS/MS bioanalysis
Class-level; method-specific validation required
stable isotope-labeled internal standard LC-MS/MS matrix effect quantitative bioanalysis

Metergoline-d5 Applications


LC-MS/MS Bioanalytical Method Development

Metergoline-d5 serves as the stable isotope-labeled internal standard for the development and validation of LC-MS/MS methods quantifying metergoline in biological matrices including plasma, serum, urine, and tissue homogenates. The d5 labeling enables accurate correction of matrix effects and ion suppression, supporting method validation parameters required for pharmacokinetic studies and therapeutic drug monitoring [1]. The use of Metergoline-d5 ensures regulatory compliance with FDA and EMA bioanalytical method validation guidelines [1].

5-HT7 Receptor Pharmacology Studies

Research investigating h5-HT7 receptor inactivation mechanisms can utilize metergoline as a reference compound with a defined potency of 321 nM and radioligand binding IC50 of 10 nM [1]. Metergoline's distinct inactivation profile compared to lisuride (1 nM) and bromocriptine (80 nM) provides a mid-range potency option for dose-response studies examining GPCR inactivation and receptor-G-protein complex dynamics [1].

Neuroendocrine Research on Prolactin

Investigators studying serotonergic control of prolactin secretion can employ metergoline as a potent inhibitor with well-characterized ED50 values across multiple stimulation paradigms (0.014-0.048 mg/kg) [2]. The compound's 5- to 11-fold greater potency compared to methysergide in these models supports its use as a high-sensitivity tool for probing central serotonin receptor-mediated prolactin release [2].

5-HT2 Receptor Pharmacological Profiling

Research programs evaluating ligand selectivity across 5-HT2 receptor subtypes can reference metergoline's defined binding affinities (pKi 8.64 for 5-HT2A, 8.75 for 5-HT2B/2C) and h5-HT7 Ki of 16 nM as a benchmark non-selective antagonist [3]. These quantitative parameters enable appropriate experimental design and data interpretation in receptor binding and functional assays.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of metergoline in research matrices
Deuterium-labeled (d5) co-eluting ISTD
Matrix-effect correction & method validation review
h5-HT7 receptor inactivation research
Defined inactivation potency & IC50 reference
GPCR inactivation & dose-response study design
Serotonergic prolactin regulation studies
Characterized ED50 across stimulation paradigms
Dose-response modeling & neuroendocrine endpoint review
5-HT2/7 receptor affinity profiling
Non-selective antagonist with reported pKi/Ki
Ligand selectivity & binding assay benchmark

Technical Documentation Hub

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41 linked technical documents
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